![molecular formula C18H21ClN2O2 B4850706 N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)urea](/img/structure/B4850706.png)
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)urea
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds. It belongs to the triazine family of herbicides and is known for its effectiveness in controlling a wide range of weed species.
Mechanism of Action
The mechanism of action of terbuthylazine involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately causing plant death.
Biochemical and Physiological Effects:
Terbuthylazine has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to terbuthylazine can cause irritation to the skin, eyes, and respiratory system. Chronic exposure has been linked to developmental and reproductive toxicity in animals. In addition, terbuthylazine has been shown to have endocrine-disrupting effects on aquatic organisms.
Advantages and Limitations for Lab Experiments
Terbuthylazine is a widely used herbicide, making it readily available for use in lab experiments. It has a well-defined mechanism of action, which makes it useful for studying the effects of herbicides on plants. However, its toxicity to non-target organisms limits its use in experiments involving living organisms.
Future Directions
For its use include the development of new herbicides, the study of its effects on soil microbiota, and its potential use as an anti-inflammatory agent.
Scientific Research Applications
Terbuthylazine has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in a variety of crops, including corn, soybeans, and cotton. In addition to its use as a herbicide, terbuthylazine has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-8-9-16(23-4)15(10-12)21-17(22)20-14-7-5-6-13(19)11-14/h5-11H,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOMIMHKGACAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3-chlorophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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